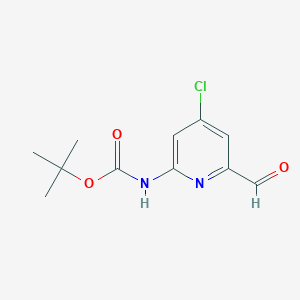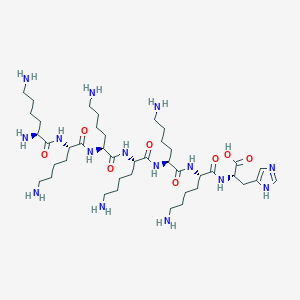![molecular formula C17H13Cl2NO2 B14189128 Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate CAS No. 835595-12-5](/img/structure/B14189128.png)
Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 2-amino-4,5-dichlorophenyl group through an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced to the benzoate ring through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with the Amino Group: The 2-amino-4,5-dichlorophenyl group is then introduced through a nucleophilic substitution reaction, where the amino group replaces a leaving group on the ethynyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents can replace existing groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl linkage and the dichlorophenyl group play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the ethynyl and dichlorophenyl groups.
Ethyl 3-aminobenzoate: Similar in structure but without the dichlorophenyl substitution.
Ethyl 4-chlorobenzoate: Contains a chlorobenzoate structure but lacks the ethynyl and amino groups.
Uniqueness
Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethynyl linkage and the dichlorophenyl group allows for specific interactions that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
835595-12-5 |
|---|---|
Formule moléculaire |
C17H13Cl2NO2 |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
ethyl 3-[2-(2-amino-4,5-dichlorophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C17H13Cl2NO2/c1-2-22-17(21)13-5-3-4-11(8-13)6-7-12-9-14(18)15(19)10-16(12)20/h3-5,8-10H,2,20H2,1H3 |
Clé InChI |
RDFNQZAZNKHWTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C#CC2=CC(=C(C=C2N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)

![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)






![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
